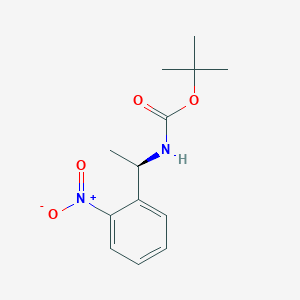

(R)-tert-Butyl (1-(2-nitrophenyl)ethyl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“®-tert-Butyl (1-(2-nitrophenyl)ethyl)carbamate” is a carbamate derivative . Carbamates are organic compounds derived from carbamic acid and are used in a variety of applications, including as pesticides and pharmaceuticals .

Synthesis Analysis

Carbamates can be synthesized through a process known as carbamoylation . This involves a one-pot reaction of carbonylimidazolide in water with a nucleophile, providing an efficient and general method for the preparation of urea, carbamates, and thiocarbamates .

Chemical Reactions Analysis

The chemical reactions involving carbamates are diverse. For instance, carbamates can be formed in situ and subsequently reacted with substituted phenols to avoid the direct manipulation of sensitive reactants . This provides a simple, versatile, one-pot procedure for the synthesis of substituted O-aryl carbamates .

Physical And Chemical Properties Analysis

The physical and chemical properties of “®-tert-Butyl (1-(2-nitrophenyl)ethyl)carbamate” are not explicitly mentioned in the search results. However, it’s known that the 1-(2-nitrophenyl)ethyl (NPE) caging group can be photolyzed at ≤360 nm .

Scientific Research Applications

Synthesis of Biologically Active Compounds

One significant application involves the synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate, an important intermediate in producing biologically active compounds such as omisertinib (AZD9291). This compound demonstrates the versatility of (R)-tert-Butyl (1-(2-nitrophenyl)ethyl)carbamate derivatives in pharmaceutical synthesis, with a focus on optimizing synthetic methods to achieve high yields (Bingbing Zhao, Yuping Guo, Z. Lan, Shan Xu, 2017).

Enantioselective Synthesis

Research also highlights the enantioselective synthesis of tert-butyl ((S)-2-(3,5-difluorophenyl)-1-((S)-oxiran-2-yl)ethyl)carbamate, showcasing its role as a building block for novel protease inhibitors. The stereoselective approach to setting stereogenic centers via asymmetric syn- and anti-aldol reactions underscores the compound's application in developing therapeutic agents (Arun K. Ghosh, E. L. Cárdenas, M. Brindisi, 2017).

Enzymatic Kinetic Resolution

Another research area involves the enzymatic kinetic resolution of tert-butyl 2-(1-hydroxyethyl)phenylcarbamate, a key intermediate to chiral organoselenanes and organotelluranes. This process leverages lipase-catalyzed transesterification, highlighting the compound's utility in producing optically pure enantiomers for further chemical transformations (Leandro Piovan, Monica D. Pasquini, L. Andrade, 2011).

Directed Lithiation

Research on directed lithiation of N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea and tert-butyl [2-(4-methoxyphenyl)ethyl]carbamate provides insights into functional group interconversions, facilitating the synthesis of substituted products. This work demonstrates the compound's role in organic synthesis, allowing for the creation of diverse chemical structures (Keith Smith, G. El‐Hiti, M. Alshammari, 2013).

Mechanism of Action

Target of Action

Compounds based on a (2-nitrophenyl)methanol scaffold, which is structurally similar to the compound , have been shown to inhibit pqsd, a key enzyme of signal molecule biosynthesis in the cell-to-cell communication ofPseudomonas aeruginosa .

Mode of Action

The exact mode of action of ®-tert-Butyl (1-(2-nitrophenyl)ethyl)carbamate remains unclear. It is known that carbamates, in general, can act as protecting groups for amines and alcohols . They can also be used in the synthesis of other compounds, such as amides . The nitrophenyl group in the compound might play a role in the photolytic cleavage of the compound .

Biochemical Pathways

It is known that carbamates can participate in various chemical reactions, including transcarbamation . The nitrophenyl group can also undergo photolytic reactions .

Result of Action

It is known that compounds based on a (2-nitrophenyl)methanol scaffold can display anti-biofilm activity .

Future Directions

The future directions of research involving “®-tert-Butyl (1-(2-nitrophenyl)ethyl)carbamate” are not explicitly mentioned in the search results. However, the development of new methods for the synthesis and analysis of carbamates is an active area of research .

properties

IUPAC Name |

tert-butyl N-[(1R)-1-(2-nitrophenyl)ethyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O4/c1-9(14-12(16)19-13(2,3)4)10-7-5-6-8-11(10)15(17)18/h5-9H,1-4H3,(H,14,16)/t9-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWSARODNIFWDLV-SECBINFHSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1[N+](=O)[O-])NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=CC=C1[N+](=O)[O-])NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-tert-Butyl (1-(2-nitrophenyl)ethyl)carbamate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Hydrazine, [[4-(phenylmethoxy)phenyl]methyl]-, hydrochloride](/img/structure/B6592698.png)